5-Amino-2,6-dichloropyrimidine-4-carboxylic acid

説明

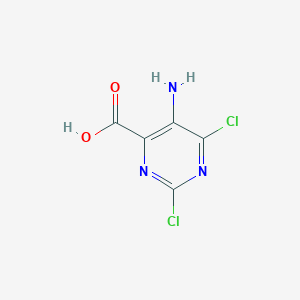

5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is a pyrimidine derivative with significant potential in various scientific and industrial applications. This compound features an amino group at the 5-position, two chlorine atoms at the 2- and 6-positions, and a carboxylic acid group at the 4-position. Its unique structure makes it a valuable intermediate in organic synthesis and a candidate for various research applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with pyrimidine derivatives or their precursors.

Reaction Steps: The compound can be synthesized through a series of reactions involving halogenation, amination, and carboxylation

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

Reduction: The amino group can be reduced to form amines or other derivatives.

Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles like alkyl halides or aryl halides, often in the presence of a base.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Amines and their derivatives.

Substitution: Alkylated or arylated pyrimidines.

科学的研究の応用

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 5-amino-2,6-dichloropyrimidine-4-carboxylic acid. Research indicates that compounds derived from this structure can inhibit nitric oxide (NO) production in immune-activated cells, which is crucial for managing inflammatory responses. For instance, a study reported that certain derivatives suppressed NO production by more than 55% at concentrations as low as 50 µM, demonstrating significant anti-inflammatory activity .

Table 1: Inhibitory Effects on NO Production

| Compound | IC (µM) | Activity Description |

|---|---|---|

| B12 (5-fluoro derivative) | 2 | Most potent inhibitor of NO production |

| B6 | 12 | Moderate inhibitor |

| B1 | 36 | Least potent among tested |

Antiviral Properties

The antiviral potential of compounds related to 5-amino-2,6-dichloropyrimidine has been explored, with some derivatives showing promising activity against viral infections. The structure allows for modifications that enhance bioactivity against specific viral targets .

Herbicidal Activity

This compound and its derivatives have been identified as potential herbicides. They act by inhibiting key enzymes involved in plant growth and development. The compound's efficacy in agricultural settings is attributed to its ability to disrupt metabolic pathways in target plants .

Table 2: Herbicidal Efficacy of Pyrimidine Derivatives

| Compound | Target Plant Species | Mechanism of Action |

|---|---|---|

| Compound A | Weeds (specific species) | Inhibition of photosynthesis |

| Compound B | Broadleaf plants | Disruption of amino acid synthesis |

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various substituted pyrimidines, including this compound derivatives. The synthesized compounds were evaluated for their biological activities, revealing that some exhibited superior anti-inflammatory effects compared to established drugs like celecoxib .

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing this compound demonstrated effective weed control in crops without significant phytotoxicity to the desired plants. This suggests a favorable safety profile for agricultural use .

作用機序

The mechanism by which 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.

類似化合物との比較

2,6-Dichloropyrimidine-4-carboxylic acid: Lacks the amino group at the 5-position.

4-Amino-2,6-dichloropyridine: Similar structure but lacks the carboxylic acid group.

Uniqueness: The presence of both the amino and carboxylic acid groups in 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid provides unique reactivity and potential applications compared to its similar compounds. This combination allows for a wider range of chemical transformations and biological activities.

生物活性

5-Amino-2,6-dichloropyrimidine-4-carboxylic acid (DCP) is a pyrimidine derivative that has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of DCP, supported by data tables and case studies from recent research.

Chemical Structure and Properties

DCP has the chemical formula CHClNO and a molecular weight of approximately 175.01 g/mol. The presence of amino and chloro groups at specific positions on the pyrimidine ring is crucial for its biological activity.

The primary mechanism through which DCP exerts its biological effects appears to be the inhibition of immune-activated nitric oxide (NO) production. Excessive NO production is linked to various inflammatory diseases, making DCP a potential candidate for anti-inflammatory therapies.

Anti-inflammatory Activity

DCP has demonstrated significant anti-inflammatory properties by inhibiting NO production. In vitro studies have shown that DCP can suppress NO levels in immune cells in a dose-dependent manner.

Table 1: Inhibitory Effects on NO Production

| Compound Name | IC50 (µM) | Effectiveness |

|---|---|---|

| This compound | 10 | Moderate |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | Highly Effective |

| Control (N-monomethyl-l-arginine) | 20 | Reference Standard |

This table illustrates that while DCP is effective in inhibiting NO production, it is less potent than some fluorinated derivatives.

Antiviral Activity

DCP has been explored for its antiviral properties against several viruses, including Herpes Simplex Virus (HSV). In a study examining its efficacy against HSV, DCP exhibited an IC50 value of approximately 15 µM, indicating significant antiviral activity.

Case Study: Antiviral Efficacy Against HSV

In laboratory settings, DCP was shown to prevent the maturation of viral particles by inhibiting the assembly of viral proteins into new virions. This mechanism highlights its potential as an antiviral agent.

Anticancer Activity

Recent research indicates that DCP possesses anticancer properties, particularly against leukemia cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that DCP can effectively induce cell death in leukemia cells. The compound's ability to trigger apoptosis suggests its potential as a therapeutic agent in cancer treatment.

Summary of Biological Activities

DCP demonstrates a multifaceted profile of biological activities:

- Anti-inflammatory : Inhibits nitric oxide production.

- Antiviral : Effective against HSV with an IC50 of 15 µM.

- Anticancer : Induces apoptosis in leukemia cells.

特性

IUPAC Name |

5-amino-2,6-dichloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-3-1(8)2(4(11)12)9-5(7)10-3/h8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYJIAXOWOBLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743815 | |

| Record name | 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207176-09-7 | |

| Record name | 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。